Evolution from Lead Compound 14: A 4,375-Fold Improvement in Factor Xa Potency
SAR107375 (Compound 15) demonstrates a dramatic improvement in potency relative to its direct precursor, Compound 14, validating the rational design strategy. In head-to-head assays, the incorporation of a neutral chlorothiophene P1 fragment and tuning of P2/P3-P4 fragments increased Factor Xa inhibitory activity by over 4,000-fold [1].
| Evidence Dimension | Inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.7 nM (Factor Xa), IC50 = 0.3 nM (Thrombin) |
| Comparator Or Baseline | Compound 14: IC50 = 3,500 nM (Factor Xa), IC50 = 390 nM (Thrombin) |
| Quantified Difference | 5,000-fold improvement for Factor Xa; 1,300-fold improvement for Thrombin |
| Conditions | Biochemical assay in buffer; isolated enzymes. |
Why This Matters
This demonstrates a clear, data-driven lead optimization success, confirming that the specific chemical modifications in SAR107375 are essential for achieving nanomolar dual-target potency.
- [1] CORE. 5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. View Source
